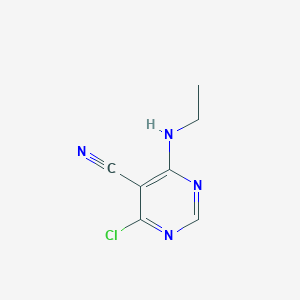![molecular formula C12H14BrN3O B13094946 10-Bromo-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one](/img/structure/B13094946.png)
10-Bromo-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Bromo-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one is a complex organic compound with a unique structure that includes a bromine atom and a fused ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-Bromo-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one typically involves multi-step organic reactions. One common method involves the bromination of a precursor compound, followed by cyclization and further functional group modifications. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
10-Bromo-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar solvents such as dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
10-Bromo-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 10-Bromo-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one involves its interaction with specific molecular targets. The bromine atom and the fused ring system allow the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Iodo-1,2,3,4,4A,9A-hexahydrocarbazole
- 2A,3,4,5,5A,10A-hexahydrooxazolocarbazolium iodide
- 4-Bromo-1,2,3,4,4A,11B-hexahydrodibenzoxazepine
Uniqueness
10-Bromo-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one is unique due to its specific bromine substitution and the arrangement of its fused ring system. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Propiedades
Fórmula molecular |
C12H14BrN3O |
|---|---|
Peso molecular |
296.16 g/mol |
Nombre IUPAC |
10-bromo-2,3,4,4a,5,7-hexahydro-1H-pyrazino[1,2-a][1,5]benzodiazepin-6-one |
InChI |
InChI=1S/C12H14BrN3O/c13-8-1-2-10-11(5-8)16-4-3-14-7-9(16)6-12(17)15-10/h1-2,5,9,14H,3-4,6-7H2,(H,15,17) |
Clave InChI |
DWGWLNFYXLPHCX-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C(CC(=O)NC3=C2C=C(C=C3)Br)CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


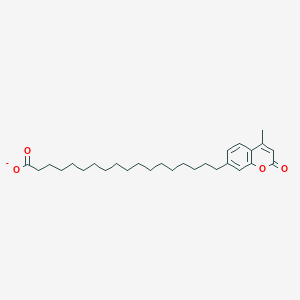

![6-Bromo-2-phenylbenzo[d]thiazole](/img/structure/B13094896.png)

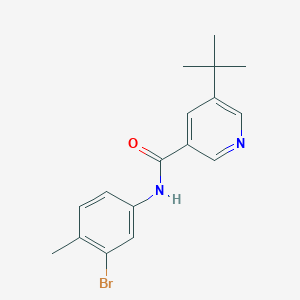
![3,4,5,9-Tetrahydropyrido[2,3-e]pyrrolo[1,2-a]pyrazine](/img/structure/B13094912.png)
![8-Ethoxypyrazolo[5,1-c][1,2,4]benzotriazine](/img/structure/B13094919.png)
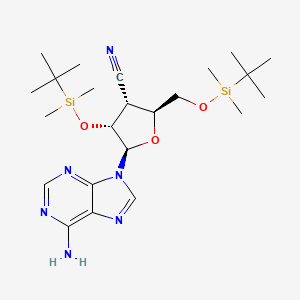
![7-amino-3-ethyl-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B13094936.png)
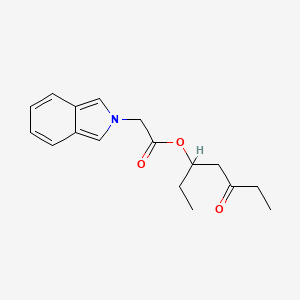
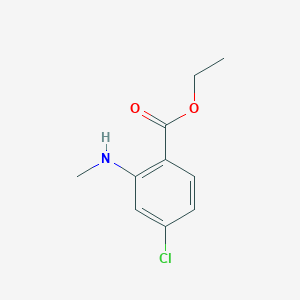
![3,3'-Bi[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13094957.png)
